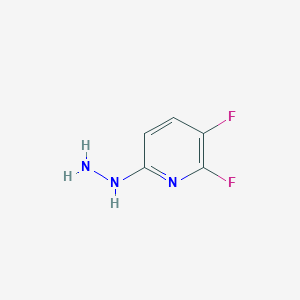

1-(5,6-Difluoropyridin-2-yl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2N3 |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(5,6-difluoropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |

InChI Key |

NGZYTMUAMQCRFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)F)NN |

Origin of Product |

United States |

Contextualization Within Fluorinated Pyridine Chemistry

The chemistry of fluorinated pyridines is a significant area of research, largely because the introduction of fluorine atoms into a pyridine (B92270) ring dramatically alters its chemical properties. nih.gov Fluorine is the most electronegative element, and its presence on the pyridine ring has a strong electron-withdrawing effect. This effect decreases the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org

The synthesis of 1-(5,6-Difluoropyridin-2-yl)hydrazine is a direct application of this principle. Typically, it is synthesized by reacting a suitable precursor, such as 2-chloro-5,6-difluoropyridine or 2,3,6-trifluoropyridine, with hydrazine (B178648) hydrate (B1144303). smolecule.comgoogle.com In this reaction, the hydrazine acts as a nucleophile, displacing a halide (like chloride or fluoride) from the 2-position of the pyridine ring. The fluorine atoms at the 5- and 6-positions activate the 2-position for this type of substitution. smolecule.com This synthetic route is a common and effective method for producing various hydrazinopyridine derivatives. google.comnih.gov The resulting compound, this compound, is thus a characteristic product within the broader family of fluorinated pyridines, which are valued as intermediates in the pharmaceutical and agrochemical industries. ontosight.ailifechemicals.com

Significance As a Research Substrate in Organic Synthesis and Materials Science

Regioselective Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyridines. The reaction's success hinges on the electronic properties of the pyridine ring, where electron-withdrawing groups activate the ring towards nucleophilic attack. In the case of difluoropyridines, the fluorine atoms act as strong electron-withdrawing groups, facilitating the substitution of a leaving group, typically a halogen, by a nucleophile like hydrazine.

The regioselectivity of the SNAr reaction on poly-substituted pyridines is determined by the positions of the activating and leaving groups. For precursors to this compound, such as 2-chloro-5,6-difluoropyridine or 2,3,4-trifluoropyridine, the attack of the hydrazine nucleophile is preferentially directed to the C2 position. This selectivity is governed by the combined electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring, which stabilize the intermediate Meisenheimer complex formed during the substitution at this position. Computational studies on similar halogenated heterocycles confirm that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the transition state energies favor substitution at specific positions based on the electronic nature of the ring substituents. wuxiapptec.com

The efficiency of the SNAr synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, temperature, reaction time, and the molar ratio of reactants.

A common precursor for this synthesis is a tri-halogenated pyridine where the halogen at the 2-position is more labile (e.g., chlorine) compared to the fluorine atoms. The reaction is typically performed using an excess of hydrazine hydrate (B1144303) to ensure complete conversion of the starting material. google.com Solvents are chosen based on the solubility of the pyridine starting material and their ability to mediate the reaction. Alcohols, such as ethanol (B145695) or methanol, and amide-based solvents like N,N-dimethylformamide (DMF) are frequently employed. google.comnih.gov

In some patented procedures for analogous 2-hydrazinopyridine (B147025) derivatives, tertiary amines like N,N-dimethylpropanolamine have been used as solvents. These solvents can also act as acid scavengers, stabilizing the system's pH and promoting the reaction towards the product. google.com The reaction temperature is another critical factor; reflux conditions are often used to increase the reaction rate, with temperatures typically ranging from 100-150°C. google.comnih.gov

| Parameter | Condition/Reagent | Purpose | Source |

|---|---|---|---|

| Starting Material | 2-Chloro-5,6-difluoropyridine | Provides the difluoropyridine backbone with a leaving group at the C2 position. | google.com |

| Nucleophile | Hydrazine Hydrate (70-80%) | Source of the hydrazine moiety. Used in excess (1.5-1.8 molar equivalents). | google.com |

| Solvent | Ethanol, N,N-Dimethylformamide (DMF), N,N-Dimethylpropanolamine | To dissolve reactants and facilitate the reaction. Tertiary amines can also act as acid binders. | google.comnih.gov |

| Temperature | Reflux (100-150°C) | To ensure a sufficient reaction rate for complete substitution. | google.com |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions, such as the absorption of carbon dioxide by hydrazine hydrate. | google.com |

The synthesis of this compound does not typically involve the creation of chiral centers, as the final molecule is planar and achiral. Therefore, stereochemical control in the traditional sense of enantioselective or diastereoselective synthesis is not a primary concern for this specific compound. Research in stereochemical control for pyridine derivatives is more relevant to complex natural products or pharmaceuticals where multiple stereocenters are present. nih.govnih.gov The focus in the synthesis of this compound remains on achieving high regioselectivity and chemical purity rather than controlling stereochemistry.

Hydrazination Reactions for Pyridine Ring Functionalization

Hydrazination is a key transformation for introducing the synthetically versatile hydrazine group onto a pyridine ring. This functionalization can be achieved through several methods, primarily involving the direct substitution of a leaving group on the pyridine core.

The most straightforward method for synthesizing this compound is the direct introduction of the hydrazine group onto a suitable difluoropyridine precursor. This is typically accomplished via the SNAr mechanism previously discussed, where a halogen atom at the 2-position of the pyridine ring is displaced by hydrazine. google.com The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic attack, allowing for a direct and efficient C-N bond formation. rsc.org This approach is favored for its atom economy and procedural simplicity, often requiring just the mixing of the halogenated pyridine precursor with a hydrazine source under thermal conditions. nih.gov

Hydrazine hydrate is the most commonly used reagent for introducing the hydrazine moiety due to its availability and reactivity. google.comnih.gov In a typical procedure, a solution of a 2-halo-5,6-difluoropyridine in a suitable solvent, such as ethanol, is heated to reflux, and hydrazine hydrate is added dropwise. nih.gov The reaction mixture is then maintained at reflux for several hours to ensure the reaction goes to completion.

Upon cooling, the product often crystallizes out of the solution and can be isolated by filtration. nih.gov The use of hydrazine hydrate is well-documented for the synthesis of various 2-hydrazinopyridine derivatives. For instance, the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine is achieved by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in refluxing ethanol, yielding the product in good purity after recrystallization. nih.gov This methodology is directly applicable to the synthesis of the target difluoro-analogue.

| Precursor | Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 2,3-Dichloropyridine (analogue) | Hydrazine Hydrate (10 mmol) | Ethanol | Reflux, 2 hours | 65% | nih.gov |

| Pyridine Halide A (general) | Hydrazine Hydrate (80%) | N,N-Dimethylpropanolamine | 130°C, 10 hours, N2 atm | 95% | google.com |

Catalytic Approaches to the Synthesis of the Compound

While nucleophilic aromatic substitution is the most common route, catalytic methods for the formation of C-N bonds represent an area of ongoing research. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for aryl-amine bond formation. However, their application to hydrazine nucleophiles can be more complex.

Recent advancements have demonstrated the potential of catalytic systems for hydrazination. For example, a Nickel(II)-bipyridine complex has been shown to catalyze the photochemical C-N coupling of heteroaryl chlorides with hydrazides. organic-chemistry.org Such methods offer the possibility of milder reaction conditions and broader functional group tolerance compared to traditional SNAr reactions. Although direct catalytic synthesis of this compound is not widely reported, these emerging catalytic strategies could provide alternative and potentially more efficient synthetic pathways in the future.

Green Chemistry Principles in Synthetic Route Design and Implementation

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2,5,6-trifluoropyridine, with hydrazine hydrate. The design and implementation of this synthesis can be significantly improved by adhering to the following green chemistry principles:

Atom Economy: The SNAr reaction of 2,5,6-trifluoropyridine with hydrazine hydrate inherently possesses a high atom economy. The main byproduct is hydrogen fluoride (B91410), which can theoretically be captured and repurposed. The goal is to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Traditional SNAr reactions often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant environmental and health risks. Green chemistry encourages the use of safer alternatives. Research into the use of ionic liquids, supercritical fluids, or greener solvents like ethanol, isopropanol, or even water, where feasible, is a key area of development. The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation.

Energy Efficiency: The synthesis should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and increased yields, thereby lowering energy consumption compared to conventional heating methods.

Catalysis: While the reaction between a highly activated substrate like 2,5,6-trifluoropyridine and a strong nucleophile like hydrazine may proceed without a catalyst, the use of phase-transfer catalysts or other catalytic systems can enhance reaction rates and allow for milder reaction conditions. The development of recyclable and non-toxic catalysts is a primary focus.

Waste Prevention: The ideal synthesis produces minimal waste. This is achieved through high-yield reactions, the use of catalytic rather than stoichiometric reagents, and the recycling of solvents and unreacted starting materials. An important metric in this regard is the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | The inherent reaction has a high atom economy. |

| Safer Solvents | Exploration of ethanol, isopropanol, or water as alternatives to DMF and DMSO. |

| Energy Efficiency | Utilization of microwave-assisted synthesis to reduce reaction times and energy input. |

| Catalysis | Investigation of phase-transfer catalysts to enable milder reaction conditions. |

| Waste Prevention | Optimization for high yields and recycling of solvents to minimize the E-factor. |

Comparative Analysis of Synthetic Efficiencies and Scalability

The most plausible synthetic route is the direct nucleophilic aromatic substitution of a polyfluorinated pyridine with hydrazine. Two likely starting materials are 2,5,6-trifluoropyridine and 2-chloro-5,6-difluoropyridine.

Route A: From 2,5,6-Trifluoropyridine This route involves the reaction of 2,5,6-trifluoropyridine with hydrazine hydrate. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the other two fluorine atoms and the ring nitrogen.

Route B: From 2-Chloro-5,6-difluoropyridine This route utilizes 2-chloro-5,6-difluoropyridine as the starting material. Generally, chlorine is a better leaving group than fluorine in nucleophilic aromatic substitutions, which could potentially lead to faster reaction rates or allow for milder conditions. However, the synthesis of the chlorinated starting material might be more complex or costly.

The following table provides a comparative analysis of these two potential routes based on key efficiency and scalability metrics. The data presented is illustrative and based on typical outcomes for similar reactions.

| Parameter | Route A: From 2,5,6-Trifluoropyridine | Route B: From 2-Chloro-5,6-difluoropyridine |

| Starting Material Cost | Potentially higher due to fluorination processes. | May be lower depending on the chlorination route. |

| Reaction Time | Moderate to long, dependent on temperature. | Potentially shorter due to better leaving group. |

| Typical Yield | 80-90% | 85-95% |

| Reaction Conditions | Typically requires elevated temperatures (80-120 °C). | May proceed at lower temperatures (60-100 °C). |

| Solvent | Ethanol, Isopropanol, or DMF. | Ethanol, Isopropanol, or DMF. |

| Scalability | Good, but may be limited by starting material availability. | Excellent, with potentially more accessible starting material. |

| Green Chemistry Aspect | High atom economy. Use of greener solvents is feasible. | High atom economy. Use of greener solvents is feasible. |

Scalability Considerations:

For industrial-scale production, several factors beyond the reaction itself become critical. These include:

Process Safety: The handling of hydrazine hydrate, which is a hazardous substance, requires stringent safety protocols. The exothermicity of the reaction must be carefully managed in large-scale reactors.

Work-up and Purification: The isolation of the final product in high purity is crucial. This typically involves crystallization, which needs to be optimized for large batches to maximize recovery and minimize solvent waste.

Waste Management: The disposal or recycling of solvent and the treatment of aqueous waste containing hydrazine residues and fluoride or chloride ions are significant environmental and cost considerations.

Mechanistic Investigations of 1 5,6 Difluoropyridin 2 Yl Hydrazine Reactivity

Nucleophilic Reactivity Profiles of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 1-(5,6-difluoropyridin-2-yl)hydrazine is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. This nucleophilicity is the driving force behind its characteristic reactions with electrophilic partners, most notably carbonyl compounds, and its utility in the construction of various heterocyclic systems.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond, characteristic of the hydrazone functionality. mdpi.com

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net While specific studies on this compound are not extensively detailed in the reviewed literature, the general mechanism for hydrazone formation is a well-established principle in organic chemistry. The reaction of 2,6-bis-hydrazinopyridine with ketones, for instance, demonstrates the feasibility of this transformation on a pyridine (B92270) core. researchgate.net For this compound, the reaction with a generic aldehyde or ketone would proceed as illustrated below, yielding a 1-(5,6-difluoropyridin-2-yl)hydrazone derivative.

General Reaction Scheme for Hydrazone Formation:

Reactants: this compound, Aldehyde or Ketone (R-CO-R')

Conditions: Typically in the presence of an acid catalyst.

Product: 1-(Alkylidene)-2-(5,6-difluoropyridin-2-yl)hydrazone

By-product: Water

The resulting hydrazones are often stable, crystalline solids and are valuable intermediates for further synthetic transformations. mdpi.com

The bifunctional nature of the hydrazine moiety, possessing two nucleophilic nitrogen atoms, makes this compound a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

One of the most common applications is the synthesis of pyrazoles through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.gov The reaction proceeds via a sequence of condensation and cyclization steps. Initially, one of the hydrazine nitrogens attacks a carbonyl group, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole (B372694) ring. The reaction of aryl and heteroarylhydrazines with fluorinated β-diketones is a known route to trifluoromethyl-substituted pyrazoles, highlighting the utility of this reaction with functionalized precursors. researchgate.net

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from hydrazines. Various methods exist, including the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which utilizes the reaction of a hydrazine with a diacylamine. organic-chemistry.org Microwave-assisted synthesis from hydrazines and formamide (B127407) also provides an efficient route to 1,2,4-triazoles. organic-chemistry.org The reaction of hydrazines with precursors containing a leaving group and a nitrile or an imine can also lead to the formation of the triazole ring system.

While specific examples detailing the use of this compound in these cyclization reactions are not prevalent in the surveyed literature, its structural similarity to other 2-hydrazinylpyridine derivatives suggests its analogous reactivity in forming pyridyl-substituted pyrazoles and triazoles. sci-hub.seresearchgate.net

Examples of Heterocyclic Ring Systems Formed from Hydrazines:

| Heterocycle | Precursor for Cyclization | General Reaction Conditions |

| Pyrazole | 1,3-Dicarbonyl compound | Acid or base catalysis, often with heating |

| 1,2,4-Triazole | Formamide, Diacylamines, Nitriles | Varies (e.g., microwave irradiation, acid catalysis) |

| Pyrazoline | α,β-Unsaturated ketone | Reflux in a suitable solvent like ethanol (B145695) |

Electrophilic Transformations of the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further intensified by the presence of two strongly electron-withdrawing fluorine atoms. Consequently, the ring is deactivated towards classical electrophilic aromatic substitution (EAS) reactions.

Direct electrophilic halogenation of pyridine is a challenging transformation that typically requires harsh reaction conditions, such as high temperatures and the use of strong Lewis acids, often leading to mixtures of regioisomers. chemrxiv.orgnih.gov The electron-deficient nature of the difluoropyridine ring in the target molecule would make such reactions even more difficult.

Alternative strategies for the halogenation of pyridines have been developed to overcome these limitations. One approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive alkene-like system. chemrxiv.orgnih.gov Another method utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.orgresearchgate.net While these methods have not been specifically reported for this compound, they represent potential pathways for the regioselective introduction of halogen atoms onto the pyridine ring.

Subsequent functionalization of the resulting halopyridine could then be achieved through various cross-coupling reactions, where the halogen atom acts as a leaving group.

The nitration of pyridine is notoriously difficult, generally providing low yields of nitropyridines under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid). researchgate.net The strong electron-withdrawing nature of the fluorine atoms and the pyridyl nitrogen in this compound would further deactivate the ring towards electrophilic attack by the nitronium ion (NO2+). rsc.org

More effective methods for pyridine nitration have been developed, such as the use of dinitrogen pentoxide (N2O5) to form an N-nitropyridinium salt, which can then rearrange to 3-nitropyridine. researchgate.netrsc.org However, the applicability of this method to a difluorinated and hydrazine-substituted pyridine would need to be experimentally verified, as the hydrazine group itself is susceptible to oxidation under nitrating conditions.

Should nitration be achieved, the resulting nitro-substituted difluoropyridylhydrazine could undergo reduction to the corresponding aminopyridine derivative. This transformation is typically accomplished using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be used as a handle for further functionalization, for example, through diazotization followed by Sandmeyer-type reactions.

Metal-Catalyzed Reactions Involving this compound

The presence of both a hydrazine moiety and a difluoropyridine ring allows this compound to participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the arylation of hydrazines. The Buchwald-Hartwig amination, for instance, can be adapted for the N-arylation of hydrazine derivatives with aryl halides. nih.gov In such a reaction, this compound could act as the nucleophile, coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand to form an N-aryl-N'-(5,6-difluoropyridin-2-yl)hydrazine. The efficiency of such reactions often depends on the choice of ligand, base, and solvent. escholarship.orgnih.gov

Copper-catalyzed reactions also offer a versatile platform for the functionalization of hydrazines. For example, copper can catalyze the coupling of sulfonyl hydrazides with 3-aminoindazoles. nih.gov While not a direct analogue, this demonstrates the potential for copper to mediate reactions involving the hydrazine functionality. Copper-catalyzed aerobic oxidation of hydrazides can also generate azo intermediates in situ, which can then participate in cycloaddition reactions. mdpi.com

Furthermore, the difluoropyridine ring itself can be a substrate for metal-catalyzed reactions. For instance, if a halogen were to be introduced onto the pyridine ring as described in section 3.2.1, this could serve as a handle for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-based substituents.

Cross-Coupling Reactions of Pyridyl-Hydrazine Derivatives

The reactivity of pyridyl-hydrazine derivatives, including this compound, is significantly characterized by their participation in cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are fundamental in synthesizing a wide array of functionalized heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, in particular, represent a highly efficient method for the N-arylation of hydrazides and the functionalization of pyridine rings. organic-chemistry.orgnih.gov

The palladium-catalyzed coupling of hydrazine derivatives with aryl halides is a key method for preparing aryl hydrazines. nih.gov This process is much less developed than the coupling of amines but is synthetically valuable. nih.gov Mechanistic studies on the C–N cross-coupling of hydrazine with (hetero)aryl chlorides and bromides reveal a complex process. nih.gov The reaction can proceed with low catalyst loadings of palladium and utilizes a base such as potassium hydroxide (B78521) (KOH). nih.gov

Key features of the mechanism include two interconnected catalytic cycles involving catalyst resting states of an arylpalladium(II) hydroxide and an arylpalladium(II) chloride. nih.gov These complexes react with hydrazine to yield the desired aryl hydrazine product. nih.gov The choice of ligand is crucial for reaction efficiency; bulky and electron-rich ligands, such as MOP-type ligands (e.g., 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl), have been found to be effective. organic-chemistry.org The reaction tolerates a wide spectrum of functional groups on the aryl halide, including electron-rich, electron-neutral, and electron-poor substrates. organic-chemistry.org

While direct C-N coupling is prevalent, the pyridine ring of derivatives like this compound can also be functionalized through C-C cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This involves the reaction of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, allowing for the introduction of various (hetero)aromatic moieties. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Hydrazine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium source (e.g., Pd(OAc)₂, [Pd(PPh₃)(μ-OH)(Ar)]₂) | organic-chemistry.orgnih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., MOP-type ligands, CyPF-tBu) | organic-chemistry.orgnih.gov |

| Base | Inorganic bases (e.g., Cs₂CO₃, KOH) | organic-chemistry.orgnih.gov |

| Solvent | Aprotic polar solvents (e.g., 1,4-Dioxane (B91453), Toluene) | organic-chemistry.org |

| Substrates | (Hetero)aryl chlorides and bromides | organic-chemistry.orgnih.gov |

| Temperature | Typically elevated (e.g., 80-110 °C) | organic-chemistry.org |

Chelation and Ligand Design in Coordination Chemistry

Pyridyl-hydrazine derivatives are versatile building blocks in coordination chemistry due to the presence of multiple nitrogen donor atoms. The pyridine ring nitrogen and the two nitrogens of the hydrazine moiety can act as coordination sites for metal ions. This allows these molecules to function as bidentate or tridentate ligands, forming stable chelate rings with transition metals. researchgate.net Hydrazones, which are readily synthesized from hydrazines, are particularly noted for their coordination chemistry and the biological activities of their metal complexes. researchgate.net

In a molecule such as this compound, the N1 nitrogen of the pyridine ring and the terminal NH₂ group of the hydrazine substituent can coordinate to a metal center, forming a stable five-membered chelate ring. The strong electron-withdrawing effect of the two fluorine atoms on the pyridine ring would decrease the electron density on the pyridine nitrogen. This modification can influence the ligand's field strength and the stability of the resulting metal complexes, potentially altering their electronic and catalytic properties.

The design of ligands based on pyridyl-hydrazine scaffolds is an active area of research. By modifying the substituents on the pyridine ring or the hydrazine group, the steric and electronic properties of the ligand can be fine-tuned to achieve desired coordination geometries and reactivity in the resulting metal complexes. researchgate.netnih.gov These complexes have applications in various fields, including catalysis and materials science. researchgate.netchemscene.com The formation of hydrazone derivatives through condensation with aldehydes or ketones further expands the chelating possibilities, often leading to ligands with enhanced stability and different coordination modes. researchgate.net

Table 2: Potential Coordination Modes of Pyridyl-Hydrazine Derivatives

| Ligand Type | Coordination Atoms | Chelate Ring Size | Example Structure |

|---|---|---|---|

| Pyridyl-hydrazine | Pyridine-N, Hydrazine-Nβ | 5-membered | M-N(py)-N-N |

| Pyridyl-hydrazone (from aldehyde) | Pyridine-N, Imine-N, Carbonyl-O (enol form) | 5- and 6-membered | M-N(py)-N=C-C=O-M |

| Bridging Ligand | Pyridine-N (to M1), Hydrazine-Nβ (to M2) | Variable | M1-N(py) ... N-N-M2 |

Reaction Kinetics and Thermodynamic Considerations in its Transformations

Activation Parameters and Rate-Determining Steps

Kinetic studies on the Pd-catalyzed coupling of hydrazine with aryl halides have shown that the process can occur via the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This step forms an arylpalladium(II) hydrazido intermediate, which then undergoes reductive elimination to yield the final aryl hydrazine product. nih.gov The reaction rate is therefore dependent on the concentrations of the arylpalladium(II) chloride complex, hydrazine, and the base. nih.gov

Table 3: Postulated Catalytic Cycle for Pd-Catalyzed N-Arylation of Hydrazine

| Step | Description | Kinetic Relevance |

|---|---|---|

| 1. Oxidative Addition | Pd(0)Lₙ reacts with Ar-X to form Ar-Pd(II)-X. | Typically fast. |

| 2. Ligand Exchange | Hydrazine displaces a ligand on the Pd(II) center. | Can be in equilibrium. |

| 3. Deprotonation | Base removes a proton from the coordinated hydrazine. | Identified as the Rate-Determining Step in some systems. nih.gov |

| 4. Reductive Elimination | Ar-NHNH₂ is formed, regenerating the Pd(0) catalyst. | Typically fast. |

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the kinetics and outcome of reactions involving pyridyl-hydrazines. Solvents can affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. In palladium-catalyzed cross-coupling reactions, solvents play multiple roles, including dissolving reactants and catalysts, and in some cases, participating in the catalytic cycle.

For the Pd-catalyzed coupling of hydrazine derivatives with aryl halides, polar aprotic solvents like 1,4-dioxane are often employed. organic-chemistry.org Such solvents can dissolve the polar reactants and intermediates while not interfering with the reaction through protonolysis. The solvent's ability to coordinate to the metal center can also impact the reaction. A strongly coordinating solvent might compete with the hydrazine for a coordination site on the palladium, potentially inhibiting the reaction. Conversely, a solvent that facilitates the dissolution of the base (e.g., Cs₂CO₃) can accelerate base-mediated steps like deprotonation.

In reactions where charged intermediates or transition states are formed, a more polar solvent will typically accelerate the reaction by stabilizing these species more effectively than the neutral reactants. The specific pathway a reaction takes can also be dictated by the solvent. For instance, in the reaction of hydrazines with β-dicarbonyl compounds, the solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the stability of various reaction intermediates, thereby affecting the final product distribution. researchgate.net

Equilibrium Studies and Product Distribution

Many reactions involving hydrazines are reversible and lead to an equilibrium mixture of products. The final product distribution is determined by the relative thermodynamic stability of the possible products and the kinetic control of the reaction pathways leading to them.

A classic example is the reaction of a monosubstituted hydrazine with a non-symmetrical β-dicarbonyl compound, which can lead to the formation of two different pyrazole isomers. researchgate.net The reaction proceeds through various intermediates, and the final ratio of isomers depends on the reaction conditions which can favor one pathway over another. researchgate.net The formation of these products is often under thermodynamic control, meaning the most stable isomer will be the major product if the reaction is allowed to reach equilibrium.

In C-N cross-coupling reactions, a key challenge is controlling the selectivity for mono-arylation versus di-arylation of the hydrazine. The product distribution can be influenced by factors such as the steric bulk of the ligand and the aryl halide, the reactant stoichiometry, and the reaction temperature. organic-chemistry.orgnih.gov Mechanistic studies have shown that the selectivity can originate from different reaction pathways within the catalytic cycle. For example, the reaction of an arylpalladium(II) hydroxide complex with hydrazine may show lower selectivity than the reaction of an arylpalladium(II) chloride complex, indicating that controlling the catalyst speciation is key to controlling product distribution. nih.gov Thermodynamic considerations are also important; for the formation of hydrazine itself from nitrogen and hydrogen, the reaction is thermodynamically unfavorable at all temperatures, yet it proceeds and exists in equilibrium. reddit.com This highlights that even for unfavorable reactions, understanding the equilibrium allows for manipulation of conditions to favor product formation. reddit.comnasa.gov

Table 4: Factors Influencing Product Distribution in Hydrazine Reactions

| Factor | Influence on Product Distribution | Example Reaction |

|---|---|---|

| Reactant Stoichiometry | Using an excess of one reactant can shift the equilibrium (Le Chatelier's principle). Excess hydrazine can favor mono-arylation. | N-Arylation of hydrazine |

| Temperature | Affects the equilibrium constant (Keq). Higher temperatures favor the products of endothermic reactions. Can also switch between kinetic and thermodynamic control. mdpi.com | Hydrazine decomposition mdpi.com |

| Catalyst/Ligand | Steric and electronic properties can favor the formation of one product over another by selectively lowering the activation energy of one pathway. | Pd-catalyzed cross-coupling organic-chemistry.org |

| Solvent | Can selectively stabilize certain intermediates or transition states, directing the reaction towards a specific product. | Pyrazole synthesis from hydrazines researchgate.net |

Derivatization and Design of Novel Compounds from 1 5,6 Difluoropyridin 2 Yl Hydrazine

Synthesis of Pyridyl-Hydrazone and Pyrazole (B372694) Derivatives

The hydrazine (B178648) functional group in 1-(5,6-difluoropyridin-2-yl)hydrazine is a potent nucleophile, making it an excellent precursor for the synthesis of hydrazones and pyrazoles.

Pyridyl-Hydrazone Formation:

Pyridyl-hydrazones are readily synthesized through the condensation reaction of this compound with various aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. The reaction of cyanoacetylhydrazine with 3-acetylpyridine, for instance, yields a hydrazide-hydrazone derivative. nih.gov Similarly, hydrazones can be obtained from the condensation of hydrazides with aldehydes, ketones, and β-dicarbonyl compounds. researchgate.net

The general reaction scheme is as follows:

General Reaction for Pyridyl-Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | 1-(5,6-Difluoropyridin-2-yl)-2-(alkylidene/arylidene)hydrazine | Acid catalyst, Reflux |

Pyrazole Synthesis:

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from this compound through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.comhilarispublisher.com This method, first described by Knorr, is a robust and widely used approach for constructing the pyrazole nucleus. hilarispublisher.com The reaction of a hydrazine with a β-diketone can potentially lead to two regioisomers. mdpi.com Another pathway to pyrazoles involves the cyclocondensation of hydrazines with α,β-unsaturated ketones, which proceeds through a pyrazoline intermediate that is subsequently oxidized. mdpi.com

A general representation of the Knorr pyrazole synthesis is shown below:

Knorr Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,3-Diketone | 1-(5,6-Difluoropyridin-2-yl)-substituted-pyrazole |

Formation of Fused Heterocyclic Systems Utilizing the Compound

The bifunctional nature of this compound allows for its use in the construction of fused heterocyclic systems, where the pyridine (B92270) and a newly formed ring share a bond. These reactions often involve intramolecular cyclization of an intermediate derived from the starting hydrazine. For instance, the hydrazinyl moiety can undergo intramolecular cyclization when treated with nitrous acid to yield tetrazolo[1,5-a]pyridine (B153557) derivatives. researchgate.net

Another strategy involves the reaction with precursors that can cyclize onto the pyridine ring. For example, the synthesis of 1,2,4-triazolo[4,3-a]quinazolin-9-ones has been achieved through reactions of thioxopyrimidinones with hydrazonoyl chlorides, suggesting a potential route for creating fused systems. mdpi.com The synthesis of various 6-5 and 6-6 fused heterocyclic systems often involves C-H arylation, a method that could potentially be applied to derivatives of the title compound. rsc.org

| Fused System | Synthetic Approach |

| Tetrazolo[1,5-a]pyridine | Intramolecular cyclization of a hydrazinyl precursor with nitrous acid. researchgate.net |

| Triazolo[4,3-a]pyridine | Cyclization of a pyridyl hydrazine with a suitable three-atom component. |

| Pyrazolo[1,5-a]pyridine | Reaction with appropriate reagents to form a pyrazole ring fused to the pyridine. |

Exploration of Poly-Fluorinated Pyridyl Derivatives

Regioselective Functionalization of Derivatives

Regioselectivity is a critical aspect in the functionalization of heterocyclic compounds. In the context of derivatives of this compound, regioselective reactions can be directed to either the pyridine ring or the newly formed heterocyclic moiety (e.g., a pyrazole ring). For instance, in the synthesis of fused heterocyclic systems like 1,2,4-triazolo[4,3-a]quinazolin-9-ones, the cyclization occurs in a regioselective manner to yield the angular isomer. mdpi.com The regioselectivity of such reactions can be influenced by electronic and steric factors of the reactants and the reaction conditions.

Advanced Spectroscopic and Crystallographic Analyses of 1 5,6 Difluoropyridin 2 Yl Hydrazine and Its Derivatives

Elucidation of Molecular Conformation via X-ray Crystallography

The crystal packing of pyridyl-hydrazine derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds. The hydrazine (B178648) group, with its N-H protons (donors) and lone pairs on the nitrogen atoms (acceptors), is highly effective at forming intermolecular hydrogen bonds. nih.gov Typically, N-H···N hydrogen bonds are observed, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

In the case of 1-(5,6-Difluoropyridin-2-yl)hydrazine, the fluorine atoms and the pyridine (B92270) ring nitrogen can also act as hydrogen bond acceptors. Intramolecular hydrogen bonds, such as N-H···N or N-H···F, can also occur, influencing the molecule's planarity and conformation. nih.gov Beyond classical hydrogen bonding, other supramolecular interactions like π-π stacking between pyridine rings and halogen bonds (e.g., Br···Br in bromo-derivatives) play a crucial role in stabilizing the crystal lattice. nih.gov These interactions collectively dictate the macroscopic properties of the crystalline material.

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Intermolecular Hydrogen Bond | N-H···N | 2.9 - 3.5 | Links molecules into chains or 3D networks. nih.govnih.gov |

| Intramolecular Hydrogen Bond | N-H···N / N-H···F | 2.5 - 3.2 | Stabilizes molecular conformation, promotes planarity. nih.gov |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.3 - 3.8 | Contributes to the stabilization of layered structures. nih.gov |

The solid-state conformation of pyridyl-hydrazines is determined by a balance between intramolecular steric effects and intermolecular packing forces. X-ray diffraction studies on related compounds reveal that while the pyridine ring itself is rigid and planar, the hydrazine substituent can exhibit conformational flexibility. nih.govmdpi.com The key parameter is the dihedral angle between the plane of the pyridine ring and the C-N-N plane of the hydrazine group.

In some crystal structures of similar molecules, two conformationally non-equivalent molecules have been found in the asymmetric unit, highlighting the subtle energetic differences between various conformations. nih.gov The planarity or twisting of the hydrazine group relative to the pyridine ring can be influenced by the formation of intra- and intermolecular hydrogen bonds. For instance, an intramolecular N-H···N bond can lock the molecule into a more planar conformation. nih.gov

Detailed Vibrational Spectroscopic Analysis (IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and bonding arrangements. For this compound, the spectra would be characterized by vibrations of the difluoropyridine ring and the hydrazine moiety.

The N-H stretching vibrations of the hydrazine group are typically observed in the 3200-3400 cm⁻¹ region. researchgate.net The NH₂ scissoring mode appears around 1600-1630 cm⁻¹. scispace.com The difluoropyridine ring exhibits several characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-F stretching modes, which are expected at lower wavenumbers. researchgate.net High-pressure spectroscopic studies on hydrazine have shown that shifts in N-H stretching modes can indicate changes in hydrogen bonding strength. nih.gov These spectral signatures are sensitive to the molecular environment and can be used to study reaction mechanisms, such as changes in bonding during complex formation or protonation events.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3200 - 3400 | Hydrazine (-NHNH₂) researchgate.net |

| C-H Stretching (Aromatic) | 3000 - 3100 | Pyridine Ring |

| N-H Scissoring | 1600 - 1630 | Hydrazine (-NH₂) scispace.com |

| C=N, C=C Ring Stretching | 1400 - 1600 | Pyridine Ring researchgate.net |

| C-F Stretching | 1000 - 1300 | Fluoro-substituent |

| N-N Stretching | 900 - 1200 | Hydrazine (-NHNH₂) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound. ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the pyridine ring would show a characteristic signal for the remaining proton, with its chemical shift and coupling constants being influenced by the adjacent fluorine atoms. The protons of the hydrazine group (-NH and -NH₂) would appear as distinct signals, the positions of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. chemicalbook.com

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the difluoropyridine ring, with the carbons directly bonded to fluorine exhibiting large ¹J(C-F) coupling constants. researchgate.net ¹⁹F NMR is particularly informative, providing signals whose chemical shifts are highly sensitive to the electronic environment.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity within the molecule. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, aiding in conformational analysis. ipb.pt Furthermore, NMR titration studies, where a reactant is incrementally added, can be used to monitor spectral changes and identify reaction intermediates. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H | 6.5 - 8.5 (Aromatic H), 4.0 - 8.0 (N-H) | Proton environment, coupling patterns, dynamic exchange. chemicalbook.comchemicalbook.com |

| ¹³C | 110 - 165 | Carbon skeleton, effect of F and N substituents. researchgate.net |

| ¹⁹F | -100 to -150 (vs. CFCl₃) | Electronic environment of fluorine atoms. |

| ¹⁵N | -300 to -50 (vs. CH₃NO₂) | Nitrogen environment, tautomerism. ipb.pt |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺), allowing for the unambiguous confirmation of its molecular formula (C₅H₅F₂N₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo fragmentation pathways characteristic of both pyridines and hydrazines. Common fragmentation processes for related hydrazine derivatives include the cleavage of the N-N bond and the loss of small neutral molecules like NH₃ or N₂H₄. plos.org The difluoropyridine cation radical would be a prominent fragment. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. plos.org

| Ion | Proposed Structure | Significance |

| [M]⁺˙ | C₅H₅F₂N₃⁺˙ | Molecular Ion |

| [M - NH₂]⁺ | C₅H₄F₂N₂⁺ | Loss of amino radical |

| [M - N₂H₃]⁺ | C₅H₂F₂N⁺ | Cleavage of C-N bond |

| [C₅H₃F₂N]⁺˙ | Difluoropyridine cation radical | Loss of hydrazine moiety |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic pyridine ring. researchgate.net The presence of the fluorine atoms and the electron-donating hydrazine group (-NHNH₂) as an auxochrome will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted pyridine. documentsdelivered.com

The electronic properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can be used to probe changes in the dipole moment upon electronic excitation. nih.gov While many simple pyridine derivatives are not strongly fluorescent, derivatization can lead to compounds with significant emission. If the molecule or its derivatives are fluorescent, emission spectroscopy can be used to determine properties such as the fluorescence quantum yield and lifetime. nih.gov These photophysical parameters are critical for applications in areas such as molecular sensing and imaging. researchgate.net

Applications of 1 5,6 Difluoropyridin 2 Yl Hydrazine in Synthetic Methodologies and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-(5,6-Difluoropyridin-2-yl)hydrazine serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The hydrazine (B178648) moiety is a versatile functional group that can participate in a range of cyclization and condensation reactions.

One of the most notable applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a classic method for preparing indoles. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.com The difluoropyridyl group in this compound would allow for the synthesis of novel fluorinated indole analogues. The electron-withdrawing nature of the difluoropyridyl ring can influence the reaction mechanism and potentially lead to indoles with unique electronic properties and biological activities.

Furthermore, this hydrazine derivative is a key precursor for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines and triazolopyridines . Pyrazolopyrimidines, which are structural analogues of purines, are of significant interest due to their wide range of biological activities. nih.govtsijournals.com The synthesis of these compounds often involves the condensation of a hydrazine with a suitably functionalized pyrimidine (B1678525) or a precursor that forms the pyrimidine ring in situ. nih.gov Similarly, triazolopyridines can be synthesized through cyclization reactions involving hydrazine derivatives. The incorporation of the 5,6-difluoropyridin-2-yl moiety into these scaffolds is a promising strategy for the development of new therapeutic agents.

The reactivity of this compound in these synthetic transformations is summarized in the table below.

| Reaction Type | Product Class | Potential Significance of Fluorination |

| Fischer Indole Synthesis | Fluorinated Indoles | Altered electronic properties, enhanced metabolic stability, and modified biological activity. |

| Pyrazolopyrimidine Synthesis | Fluorinated Pyrazolopyrimidines | Potential for novel kinase inhibitors and other therapeutic agents. |

| Triazolopyridine Synthesis | Fluorinated Triazolopyridines | Access to new chemical space for drug discovery. |

Precursor for Advanced Polymeric and Supramolecular Materials (Non-Biological)

The ability of the hydrazine group to form stable linkages and participate in self-assembly processes makes this compound a valuable precursor for the creation of advanced polymeric and supramolecular materials.

In the realm of polymers, hydrazine derivatives can be used as monomers for the synthesis of polyamides and other condensation polymers. The difluoropyridine unit would impart specific properties to the polymer, such as increased thermal stability, altered solubility, and modified electronic characteristics.

More recently, hydrazine-containing ligands have been employed in the construction of metal-organic frameworks (MOFs) . rsc.orgresearchgate.netmdpi.comnih.gov MOFs are crystalline materials with porous structures, formed by the coordination of metal ions or clusters with organic linkers. mdpi.com The nitrogen atoms of the pyridine (B92270) ring and the hydrazine group in this compound can act as coordination sites for metal ions, making it a suitable candidate for the design of novel MOFs with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Furthermore, the hydrogen bonding capabilities of the hydrazine moiety, coupled with the potential for π-π stacking interactions involving the difluoropyridine ring, make this compound an attractive building block for the development of supramolecular gels . nih.gov These are soft materials formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that can immobilize solvents. nih.gov The properties of such gels can be tuned by modifying the structure of the gelator, and the incorporation of the difluoropyridyl group could lead to materials with interesting responsive behaviors.

| Material Type | Key Interactions | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Coordination bonds with metal ions | Gas storage, separation, catalysis |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Drug delivery, responsive materials |

Utilization in Catalyst Development and Ligand Design for Homogeneous and Heterogeneous Catalysis

The coordination chemistry of pyridine and hydrazine derivatives is well-established, and this compound offers a unique ligand scaffold for the development of novel catalysts. The nitrogen atoms in both the pyridine ring and the hydrazine group can coordinate to a variety of transition metals, including palladium, ruthenium, and copper. researchgate.netrsc.orgbiointerfaceresearch.comresearchgate.netnih.govnih.govnih.gov

Palladium complexes bearing hydrazine-derived ligands have been investigated for their catalytic activity in cross-coupling reactions. researchgate.netbiointerfaceresearch.comnih.gov The electronic properties of the ligand play a crucial role in the efficiency of the catalyst, and the electron-withdrawing fluorine atoms in this compound can modulate the electron density at the metal center, thereby influencing the catalytic cycle.

Ruthenium catalysts are known for their versatility in a wide range of organic transformations, including hydrogenation and metathesis. rsc.orgnih.govuliege.beresearchgate.net The design of new ligands is a key aspect of advancing ruthenium catalysis. A ruthenium complex containing a hydrazine group in the ligand has been shown to be an excellent catalyst for the hydrogenation of esters. rsc.orgresearchgate.net The incorporation of the 5,6-difluoropyridin-2-yl moiety could lead to ruthenium catalysts with enhanced stability and selectivity.

Copper-catalyzed reactions are of great importance in organic synthesis, and the development of new ligand systems is an active area of research. researchgate.netnih.govmdpi.comarkat-usa.org Hydrazine derivatives can act as ligands in copper-catalyzed N-arylation and other coupling reactions. researchgate.net The specific steric and electronic environment provided by this compound could lead to copper catalysts with novel reactivity.

| Metal Center | Potential Catalytic Applications | Role of the Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulates electronic properties of the metal center. |

| Ruthenium | Hydrogenation, transfer hydrogenation, metathesis | Enhances catalyst stability and selectivity. |

| Copper | N-arylation, click chemistry, oxidation | Provides a specific coordination environment for the metal. |

Construction of Optoelectronic Materials

The unique electronic structure of fluorinated aromatic compounds makes them attractive candidates for applications in optoelectronic materials. This compound can serve as a building block for the synthesis of molecules and materials with interesting photophysical properties.

Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs) . jmaterenvironsci.comresearchgate.netresearchgate.netarxiv.org OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. jmaterenvironsci.com The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. The difluoropyridine moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing efficient OLED materials.

Furthermore, the development of novel materials for photovoltaic applications is a major area of research. Organic photovoltaic devices rely on the absorption of light by organic molecules to generate an electric current. The incorporation of the 5,6-difluoropyridin-2-yl group into conjugated systems could lead to materials with tailored absorption spectra and improved charge transport properties.

The non-linear optical (NLO) properties of organic molecules are also of interest for applications in telecommunications and optical computing. The presence of electron-donating (hydrazine) and electron-withdrawing (difluoropyridine) groups within the same molecule can lead to significant NLO responses.

| Optoelectronic Application | Key Property Influenced by the Compound |

| Organic Light-Emitting Diodes (OLEDs) | HOMO/LUMO energy levels, emission color |

| Organic Photovoltaics (OPVs) | Light absorption, charge transport |

| Nonlinear Optical (NLO) Materials | Molecular hyperpolarizability |

Application in Chemo-Sensors and Probes (Non-Biological)

The development of selective and sensitive chemosensors for the detection of ions and neutral molecules is a field of growing importance. This compound provides a versatile platform for the design of such sensors.

The hydrazine moiety can react with various analytes, leading to a change in the photophysical properties of the molecule, which can be detected by fluorescence or colorimetry. For example, hydrazine derivatives have been used to develop fluorescent "turn-on" probes for the detection of metal ions. nih.govfrontiersin.orgresearchgate.netthermofisher.comfrontiersin.org The binding of a metal ion to the sensor can restrict intramolecular rotation or inhibit photoinduced electron transfer, leading to a significant increase in fluorescence intensity.

Similarly, colorimetric sensors can be designed based on the interaction of the hydrazine derivative with an analyte, resulting in a visible color change. unica.itmdpi.comresearchgate.netuminho.ptnih.gov This is particularly useful for the development of simple and low-cost analytical methods. The electron-withdrawing difluoropyridine ring can enhance the acidity of the N-H protons of the hydrazine, making them more effective hydrogen-bond donors for the recognition of anions.

| Sensor Type | Detection Principle | Target Analytes |

| Fluorescent Probes | Change in fluorescence intensity upon analyte binding | Metal ions (e.g., Zn²⁺, Cu²⁺) |

| Colorimetric Sensors | Visible color change upon analyte binding | Anions (e.g., F⁻, CN⁻, AcO⁻) |

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry is set to revolutionize the synthesis of 1-(5,6-Difluoropyridin-2-yl)hydrazine and its derivatives. durham.ac.uk Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless automation. mdpi.com Given that many reactions involving hydrazine (B178648) and the synthesis of fluorinated heterocycles can be hazardous or require precise temperature control, flow reactors provide a contained and highly efficient environment. durham.ac.ukacs.org

Automated synthesis platforms, coupled with flow reactors, can enable the rapid optimization of reaction conditions and the creation of libraries of derivatives. For instance, the reaction of 2-halopyridines with hydrazine hydrate (B1144303), a key step in forming the target compound, can be optimized for temperature, pressure, and residence time in a flow system to maximize yield and minimize byproducts. google.comgoogle.com This approach has been successfully applied to the synthesis of other fluorinated heterocycles, demonstrating its feasibility and benefits. acs.orgmdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Safety | Handling of potentially explosive or toxic reagents (e.g., hydrazine) in large volumes poses significant risks. orgsyn.org | Small reaction volumes within the reactor minimize risk; hazardous intermediates are generated and consumed in situ. durham.ac.uk | Safer handling of hydrazine hydrate and fluorinated precursors. |

| Heat Transfer | Inefficient heat dissipation can lead to hotspots, side reactions, and decomposition. | Superior surface-area-to-volume ratio allows for precise and rapid temperature control. acs.org | Improved control over exothermic reactions, leading to higher purity. |

| Scalability | Scaling up can be non-linear and challenging, often requiring complete re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out") rather than increasing reactor size. mdpi.com | More straightforward transition from laboratory-scale research to industrial production. |

| Automation | Difficult to fully automate; often requires manual intervention between steps. | Easily integrated with automated pumps, purification modules, and in-line analytics for autonomous operation. mdpi.com | Enables rapid library synthesis for drug discovery and process development. |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Subjecting this compound to extreme conditions such as high pressure, microwave irradiation, or photochemical activation can unlock novel reactivity patterns that are inaccessible under standard thermal conditions. These methods can accelerate reaction rates, alter selectivity, and enable new types of bond formations.

Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool that dramatically reduces reaction times and can improve yields in the formation of pyridine (B92270) derivatives. beilstein-journals.orgnih.gov The cyclocondensation of hydrazine derivatives with other reagents to form new heterocyclic rings is a process that often benefits from the rapid and uniform heating provided by microwave irradiation. beilstein-journals.org

Photochemistry offers a particularly intriguing frontier. The irradiation of fluorinated pyridines has been shown to induce C-H and C-F bond activation, leading to unique cyclometalation and substitution products. nih.govpsu.edu For this compound, photoactivated reactions could potentially lead to selective functionalization at specific positions on the pyridine ring or novel transformations involving the hydrazine moiety, creating complex molecules in a single step. psu.eduacs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. mdpi.comrasayanjournal.co.in For this compound, future research will focus on minimizing waste, avoiding hazardous solvents, and using safer reagents. dovepress.com

Key areas of development include:

Mechanochemistry: Solid-state synthesis using ball milling or grinding can eliminate the need for bulk solvents, reduce waste, and sometimes lead to faster reactions and different product outcomes. rsc.orgmdpi.com This has been demonstrated for aromatic nucleophilic fluorination and could be adapted for steps in the synthesis of the target compound. rsc.org

Catalytic C-H Functionalization: Instead of relying on pre-functionalized starting materials, direct C-H fluorination or amination of the pyridine ring using advanced catalysts (e.g., based on silver or rhodium) represents a more atom-economical approach. researchgate.netnih.gov This could provide alternative, more efficient routes to the difluorinated pyridine core.

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or ionic liquids is a critical goal. rasayanjournal.co.in Research into catalytic systems that are effective in these solvents will be essential.

High-Throughput Screening for New Transformative Reactions

The hydrazine group in this compound is a versatile functional handle that can participate in a wide array of reactions, such as the formation of hydrazones, pyrazoles, and triazoles. christopherking.nameresearchgate.net This reactivity makes the compound an ideal building block for use in high-throughput screening (HTS) and combinatorial chemistry to discover new reactions and bioactive molecules. nih.govresearchgate.net

By reacting this compound with a large library of aldehydes, ketones, or dicarbonyl compounds in a multi-well plate format, vast libraries of novel hydrazone derivatives can be rapidly synthesized. christopherking.name These libraries can then be screened for biological activity or used to identify new chemical transformations. This approach, known as dynamic combinatorial chemistry, allows for the efficient exploration of chemical space to find molecules with desired properties. nih.gov

Table 2: Potential High-Throughput Reactions with this compound

| Reactant Class | Resulting Heterocycle/Functional Group | Significance |

|---|---|---|

| Aldehydes/Ketones | Hydrazones | Precursors for further cyclization; common pharmacophores. christopherking.name |

| β-Diketones | Pyrazoles | Core structures in many pharmaceuticals and agrochemicals. |

| Dicarboxylic acids/esters | Pyridazinones | Biologically active heterocyclic systems. |

Advanced Characterization Techniques for In-Situ Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced characterization techniques for real-time, in-situ monitoring of reactions involving this compound is a key future direction.

Techniques like process analytical technology (PAT), which often employs spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can track the concentration of reactants, intermediates, and products in real time. rsc.orgresearchgate.net This data is invaluable for elucidating complex reaction pathways, identifying transient intermediates, and developing robust kinetic models. For instance, in-situ monitoring could clarify the mechanism of hydrazine displacement of a halogen on the pyridine ring or follow the progress of subsequent cyclization reactions. rsc.orgrsc.org Such insights are essential for transitioning syntheses to automated flow platforms and for rationally designing more efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5,6-difluoropyridin-2-yl)hydrazine, and how can by-product formation be minimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of chloropyridine derivatives with hydrazine hydrate. Key parameters include solvent choice (e.g., ethanol or aqueous systems), temperature control (reflux conditions), and stoichiometric excess of hydrazine to suppress by-products like dichlorinated analogs. Reaction monitoring via TLC is critical to track intermediate consumption .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodology :

- NMR : Use , , and NMR to confirm regiochemistry, fluorine substitution, and hydrazine linkage. APT NMR aids in distinguishing CH, CH, and quaternary carbons .

- XRD : Single-crystal X-ray diffraction resolves molecular geometry, bond lengths (e.g., N–N bonds ~1.35 Å), and intermolecular interactions like hydrogen bonding .

- MS/IR : Mass spectrometry confirms molecular weight, while IR identifies functional groups (e.g., N–H stretches at ~3300 cm) .

Q. How can hydrazine derivatives be functionalized to synthesize bioactive heterocycles?

- Methodology : Condensation reactions with ketones, aldehydes, or α,β-unsaturated carbonyl compounds (e.g., chalcones) in ethanol or acetic acid yield pyrazolines, pyrazoles, or hydrazones. For example, refluxing with ethyl acetoacetate forms pyrazole rings, with reaction progress monitored by TLC .

Q. What safety protocols are recommended for handling hydrazine derivatives?

- Methodology : Use fume hoods, PPE (gloves, goggles), and inert atmospheres due to potential toxicity. Avoid direct contact and store in airtight containers under nitrogen to prevent oxidation. Hazardous by-products (e.g., acetylated intermediates) require neutralization before disposal .

Q. How can reaction purity and yield be assessed during synthesis?

- Methodology : Employ TLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane eluents) for purification. Purity is quantified via HPLC or NMR integration of residual solvents/by-products .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrazole formation from hydrazine derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions to predict regiochemistry. Experimental validation involves isolating intermediates (e.g., hydrazones) and analyzing kinetic vs. thermodynamic control under varying conditions (e.g., acid catalysis) .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to assess binding affinities with biological targets (e.g., kinases). DFT-derived Fukui indices identify nucleophilic/electrophilic sites for rational derivatization .

Q. What strategies optimize the evaluation of antimicrobial or anticancer activity in hydrazine derivatives?

- Methodology :

- In vitro assays : MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., S. aureus) or cytotoxicity via MTT assay on cancer cell lines (e.g., HCT-116). Compare IC values to reference drugs (e.g., 5-fluorouracil) .

- SAR studies : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability .

Q. How are structural ambiguities resolved in hydrazine derivatives with complex NMR spectra?

- Methodology : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between hydrazine NH and pyridine C2 confirm connectivity. XRD provides definitive proof of tautomeric forms or stereochemistry .

Q. How should researchers address contradictions in reported biological activities of hydrazine analogs?

- Methodology : Replicate studies under standardized conditions (e.g., cell line passage number, solvent controls). Meta-analyses of published data can identify confounding variables (e.g., assay protocols, compound purity). Validate findings using orthogonal methods (e.g., in vivo models vs. in vitro assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.